
3,4-Dimethoxypyrrolidine
Descripción general
Descripción
3,4-Dimethoxypyrrolidine is a heterocyclic organic compound featuring a five-membered pyrrolidine ring substituted with two methoxy groups at the 3 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxypyrrolidine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. These methods may include continuous flow processes and the use of robust catalysts to facilitate the cyclization reactions.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dimethoxypyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at the methoxy positions.
Aplicaciones Científicas De Investigación
3,4-Dimethoxypyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism by which 3,4-Dimethoxypyrrolidine exerts its effects is related to its interaction with molecular targets, such as enzymes or receptors. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity . Molecular docking studies have shown that such interactions can modulate biological activity by affecting the binding mode to enantioselective proteins .
Comparación Con Compuestos Similares
Pyrrolidine: The parent compound, lacking the methoxy groups.
3,4-Dihydroxypyrrolidine: Similar structure but with hydroxyl groups instead of methoxy groups.
N-Methylpyrrolidine: A methyl group at the nitrogen atom.
Uniqueness: 3,4-Dimethoxypyrrolidine is unique due to the presence of methoxy groups, which can significantly alter its chemical and biological properties compared to its analogs. These modifications can enhance its solubility, reactivity, and potential as a pharmacophore .
Propiedades
IUPAC Name |
3,4-dimethoxypyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-8-5-3-7-4-6(5)9-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROOPTGQTSCWCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCC1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563983 | |
| Record name | 3,4-Dimethoxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55619-48-2 | |
| Record name | 3,4-Dimethoxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do chiral ligands like 3,4-dimethoxypyrrolidine derivatives influence the polymerization of diphenyl-2-pyridylmethyl methacrylate?
A1: In the study, this compound derivatives, particularly (S,S)-(+)-3,4-dimethoxy-N-(2-(dimethylamino)ethyl)pyrrolidine (DDEP), were employed as chiral ligands in conjunction with organolithium complexes for the anionic polymerization of diphenyl-2-pyridylmethyl methacrylate (D2PyMA) []. These chiral ligands, when complexed with the initiator, influence the stereochemistry of the propagating anionic species during polymerization. This influence can lead to a preferential formation of one helical sense over the other in the resulting poly(diphenyl-2-pyridylmethyl methacrylate) (PD2PyMA), resulting in polymers exhibiting optical activity []. The effectiveness of chiral induction varies depending on the specific structure of the this compound derivative, the organolithium reagent, and the polymerization conditions.
Q2: What challenges were encountered in achieving high optical purity in PD2PyMA using this compound-based initiators?
A2: While DDEP-based initiators showed promise in producing PD2PyMA with high optical rotation, the study revealed that the polymerization process is sensitive to various factors []. Polymerization conditions like monomer and initiator concentrations, reaction temperature, and the presence of polar additives significantly impacted the optical rotation of the resulting polymer []. This sensitivity suggests that achieving consistent and high optical purity in PD2PyMA using this compound-based initiators necessitates strict control over reaction parameters. Additionally, the research indicated that the obtained PD2PyMA often consisted of a mixture of (+)- and (-)- polymers, highlighting the complex nature of the stereochemical control during the polymerization process [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



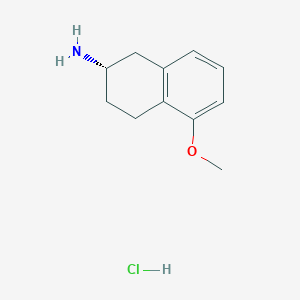
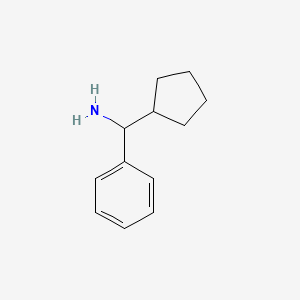
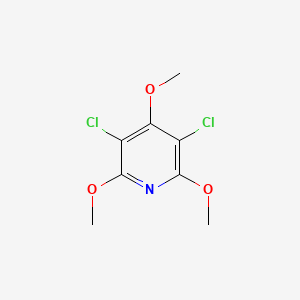


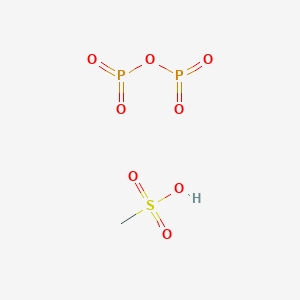


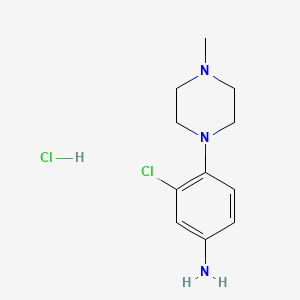
![Benzonitrile, 4-[(5-iodopentyl)oxy]-](/img/structure/B1357166.png)
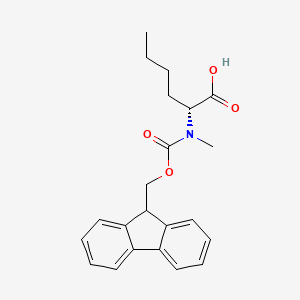

![3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate](/img/structure/B1357174.png)
